molecular formula C17H14BrN3O2S2 B2997869 (Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide CAS No. 865180-54-7

(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-5-bromothiophene-2-carboxamide

Katalognummer: B2997869
CAS-Nummer: 865180-54-7
Molekulargewicht: 436.34
InChI-Schlüssel: ZKPDVRDKVNHVIA-JZJYNLBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their potential antidepressant and anticonvulsant effects . Additionally, they have shown good cytotoxicity against certain human cancer cell lines .


Synthesis Analysis

A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a benzo[d]thiazol-2(3H)-one core, which can be functionalized with various groups to yield a wide range of derivatives .


Chemical Reactions Analysis

The key reaction involved in the synthesis of these compounds is a 1,3-dipolar cycloaddition, which is a type of pericyclic reaction that involves the reaction of a dipole with a dipolarophile .

Wissenschaftliche Forschungsanwendungen

Sulfonamides and Thiazole Derivatives

Antiglaucoma Agents : Sulfonamide-based carbonic anhydrase inhibitors (CAIs) have been extensively studied and developed for treating glaucoma, a major cause of blindness. These compounds work by reducing intraocular pressure (IOP) through the inhibition of carbonic anhydrase, thus decreasing bicarbonate formation and aqueous humor secretion. The development of both systemic (e.g., acetazolamide, methazolamide) and topical (e.g., dorzolamide, brinzolamide) CAIs represents a significant advancement in glaucoma treatment. The exploration of novel sulfonamide CAIs, incorporating nitric oxide-donating moieties or combining sulfonamide and prostaglandin analogs, suggests ongoing innovation in this therapeutic area (Masini, Carta, Scozzafava, & Supuran, 2013).

Antiepileptic and Neuroprotective Applications : Research on thiazole and benzothiazole derivatives has shown promise in the development of antiepileptic drugs. Zonisamide, a benzisoxazole derivative, has been documented for its efficacy in treating partial seizures, with its mechanism of action involving the blockade of seizure discharges and suppression of the epileptogenic focus. Despite its therapeutic potential, the need for therapeutic drug monitoring due to potential side effects underscores the importance of continued research for safer alternatives (Peters & Sorkin, 1993).

Antioxidant and Anti-inflammatory Agents : Novel benzofused thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities. These compounds demonstrate significant potential as alternative agents for treating inflammation and oxidative stress-related conditions. The synthesis approach and subsequent evaluations highlight the versatility of thiazole-based compounds in developing new therapeutic agents (Raut et al., 2020).

Wirkmechanismus

While the exact mechanism of action of these compounds is not clear, some studies suggest that they may exert their effects by interacting with certain biological targets. For example, some benzo[d]thiazol derivatives have been found to have antidepressant activity, potentially by increasing the concentrations of serotonin and norepinephrine .

Zukünftige Richtungen

Given the promising biological activities of benzo[d]thiazol derivatives, future research could focus on the synthesis of new derivatives with improved properties, as well as further investigation of their mechanisms of action .

Eigenschaften

IUPAC Name

N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-5-bromothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S2/c1-3-8-21-12-5-4-11(19-10(2)22)9-14(12)25-17(21)20-16(23)13-6-7-15(18)24-13/h3-7,9H,1,8H2,2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPDVRDKVNHVIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.